Mass Spectrometric Distinguishability: Serinol-d5 (+5 Da) vs. Unlabeled Serinol (0 Da)
Serinol-d5 enables independent mass spectrometric detection in multiple reaction monitoring (MRM) mode due to its +5 Da mass shift relative to unlabeled serinol. In contrast, unlabeled serinol cannot function as an internal standard because its MRM transitions are identical to and indistinguishable from endogenous analyte signals, precluding independent quantification channels [1].
| Evidence Dimension | Mass shift relative to native analyte |
|---|---|
| Target Compound Data | +5 Da (penta-deuterated) |
| Comparator Or Baseline | 0 Da (unlabeled serinol) |
| Quantified Difference | 5 Da mass differential |
| Conditions | ESI-MS/MS MRM analysis; theoretical calculation based on deuterium substitution at 5 positions |
Why This Matters
A ≥3 Da mass shift is the established minimum threshold to avoid isotopic cross-talk between analyte and IS channels in quantitative MS; Serinol-d5's 5 Da shift exceeds this requirement, ensuring baseline resolution of isotopologue signals.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
